molecular formula C15H18O3 B1159937 Shizukanolide C CAS No. 78749-47-0

Shizukanolide C

Cat. No.: B1159937
CAS No.: 78749-47-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

Shizukanolide C is typically extracted from the roots of Chloranthus serratus using organic solvents such as ether . The extraction process involves the use of column chromatography techniques, including Florisil and silica gel columns, followed by preparative thin-layer chromatography . The compound is isolated as colorless needles with a melting point of approximately 156°C .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The use of efficient chromatographic techniques and optimization of solvent systems are crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

Shizukanolide C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Shizukanolide C is part of a group of sesquiterpene lactones that includes Shizukanolides D, E, and F . These compounds share a similar lindenane skeleton but differ in their functional groups and biological activities . For example:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(1S,9S,10R,12S,13R)-13-(hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-7-8-3-12-10(6-16)9-4-11(9)15(12,2)5-13(8)18-14(7)17/h5,9-12,16H,3-4,6H2,1-2H3/t9-,10-,11-,12+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHCTKZHBRTLRU-CYRTVHNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(C4CC4C3(C=C2OC1=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3[C@@H]([C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural relationship between Shizukanolides C, D, E, and F?

A1: Shizukanolides D (1), E (4), and F (6) are structural derivatives of Shizukanolide C (2). Shizukanolide D is an epoxy derivative of this compound []. Meanwhile, Shizukanolides E and F are hydroxy derivatives of this compound [].

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